8,9-Dihydro-2-methylnaphtho(1,2-d)thiazole hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,9-Dihydro-2-methylnaphtho(1,2-d)thiazole hydrobromide is a chemical compound with the molecular formula C12H11NS.BrH and a molecular weight of 282.199 . This compound is part of the naphthothiazole family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 8,9-Dihydro-2-methylnaphtho(1,2-d)thiazole hydrobromide typically involves the reaction of 2-methylnaphthalene with thiazole derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
8,9-Dihydro-2-methylnaphtho(1,2-d)thiazole hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
8,9-Dihydro-2-methylnaphtho(1,2-d)thiazole hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8,9-Dihydro-2-methylnaphtho(1,2-d)thiazole hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
8,9-Dihydro-2-methylnaphtho(1,2-d)thiazole hydrobromide can be compared with other similar compounds in the naphthothiazole family, such as:
2-Methylnaphtho[1,2-d]thiazole: This compound has a similar structure but lacks the hydrobromide component.
Naphtho[1,2-d]thiazole: Another related compound with different substituents on the thiazole ring.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
63467-32-3 |
---|---|
Molekularformel |
C12H12BrNS |
Molekulargewicht |
282.20 g/mol |
IUPAC-Name |
2-methyl-8,9-dihydrobenzo[e][1,3]benzothiazole;hydrobromide |
InChI |
InChI=1S/C12H11NS.BrH/c1-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14-8;/h2,4,6-7H,3,5H2,1H3;1H |
InChI-Schlüssel |
POLHIQIGPYAYOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(S1)C=CC3=C2CCC=C3.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.